3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]-
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Overview
Description
3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]-: is a complex organic compound that belongs to the class of isobenzofuranones. This compound is characterized by the presence of a tetrahydrofuran-2-carbonyl group attached to a piperazine ring, which is further connected to the isobenzofuranone core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isobenzofuranone Core: This can be achieved through the oxidation of indane derivatives using molecular oxygen in subcritical water conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the isobenzofuranone core is replaced by the piperazine moiety.
Introduction of the Tetrahydrofuran-2-carbonyl Group: This step often involves acylation reactions, where the piperazine nitrogen is acylated with tetrahydrofuran-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The isobenzofuranone core can undergo oxidation to form isobenzofuran-1,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The piperazine ring can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Molecular oxygen or hydrogen peroxide in subcritical water.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Isobenzofuran-1,3-dione derivatives.
Reduction: Hydroxy derivatives of the isobenzofuranone core.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The piperazine ring is a common motif in many biologically active molecules, enhancing the compound’s relevance in drug discovery.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer and neurological disorders, due to their ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings that benefit from the stability and reactivity of the isobenzofuranone core.
Mechanism of Action
The mechanism of action of 3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]- involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors or enzymes, modulating their activity. The tetrahydrofuran-2-carbonyl group may enhance the compound’s binding affinity and specificity by forming additional hydrogen bonds or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3H-Isobenzofuran-1-one: Lacks the piperazine and tetrahydrofuran-2-carbonyl groups, making it less versatile in terms of functionalization.
3-Butylisobenzofuran-1-one: Contains a butyl group instead of the piperazine and tetrahydrofuran-2-carbonyl groups, leading to different chemical properties and applications.
Uniqueness
The presence of both the piperazine ring and the tetrahydrofuran-2-carbonyl group in 3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]- makes it unique. These groups enhance its reactivity and potential for further functionalization, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H20N2O4 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
3-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H20N2O4/c20-15(14-6-3-11-22-14)18-7-9-19(10-8-18)16-12-4-1-2-5-13(12)17(21)23-16/h1-2,4-5,14,16H,3,6-11H2 |
InChI Key |
ACUNJJKADMFOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C3C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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